N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin core with an oxazolidinone pharmacophore. The coumarin moiety (8-methoxy-2-oxo-2H-chromene-3-carboxamide) is a well-studied scaffold in medicinal chemistry due to its antimicrobial, anti-inflammatory, and fluorescence properties . The oxazolidinone ring (2,4-dioxooxazolidin-3-yl) is a critical structural feature in antibiotics like linezolid, targeting bacterial protein synthesis .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O7/c1-29-17-9-5-8-14-10-15(21(27)31-19(14)17)20(26)23-16(13-6-3-2-4-7-13)11-24-18(25)12-30-22(24)28/h2-10,16H,11-12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPCPQOVHHUGFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the p300/CBP . These are key transcriptional co-activators that are essential for a multitude of cellular processes and have been implicated in human pathological conditions, including cancer.
Mode of Action
The compound, also known as A-485, is a potent, selective, and drug-like catalytic inhibitor of p300 and CBP. It competes with acetyl coenzyme A (acetyl-CoA) at the catalytic active site of p300. This interaction leads to the inhibition of the acetylation of proteins, a major epigenetic regulatory mechanism of gene transcription.
Biochemical Pathways
The inhibition of p300/CBP disrupts the dynamic and reversible acetylation of proteins, which is catalyzed by histone acetyltransferases (HATs) and histone deacetylases (HDACs). This disruption affects multiple biochemical pathways and their downstream effects, which are associated with various diseases.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of gene transcription processes. By inhibiting p300/CBP, the compound can potentially alter the expression of genes that are regulated by these transcriptional co-activators.
Biological Activity
N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following components:
- Oxazolidinone ring : Contributes to the compound's stability and biological activity.
- Phenylethyl group : May enhance interactions with biological targets.
- Chromene moiety : Known for various pharmacological properties.
The molecular formula is C23H24N4O4, indicating a diverse composition of carbon, hydrogen, nitrogen, and oxygen atoms.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting phospholipase D (PLD) activity, leading to increased apoptosis in cancer cells and decreased metastasis .
- Antioxidant Properties : The chromene structure is associated with antioxidant activity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially useful in treating conditions like arthritis .
Therapeutic Applications
The compound's unique structure suggests potential applications in various therapeutic areas:
- Cancer Treatment : By targeting specific signaling pathways involved in cancer progression.
- Neurological Disorders : Potential neuroprotective effects due to antioxidant properties.
- Inflammatory Diseases : Possible use in managing inflammatory conditions.
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation at micromolar concentrations. For instance, a related compound showed an IC50 value of 20 nM against PLD2 .
- Animal Models : In vivo studies are necessary to confirm efficacy and safety; however, related compounds have shown promise in reducing tumor growth in xenograft models.
- Comparative Analysis : The biological activity of this compound can be compared with other oxazolidinone derivatives known for their pharmacological effects.
| Compound Name | Structure Type | IC50 (nM) | Biological Activity |
|---|---|---|---|
| N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide | PLD Inhibitor | 20 | Cancer cell apoptosis |
| 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | Antioxidant | >100 | Non-toxic to various cell lines |
Comparison with Similar Compounds
N-(4-Acetamidophenyl)-8-Methoxy-2-Oxo-2H-Chromene-3-Carboxamide
- Structural Difference: Replaces the oxazolidinone-phenylethyl group with a 4-acetamidophenyl substituent.
8-Allyl-N-(4-Nitrophenyl)-2-Oxo-2H-Chromene-3-Carboxamide
- Structural Difference : Features an allyl group at the coumarin 8-position and a nitro-substituted phenyl ring.
- Impact : The electron-withdrawing nitro group may enhance electrophilicity, increasing reactivity in biological systems, while the allyl group could improve membrane permeability .
Oxazolidinone-Containing Analogs
2-[2-(1-(8-Methoxy-2-Oxo-2H-Chromen-3-yl)Ethylidene)Hydrazono]-4-Oxothiazolidin-5-yl Acetic Acid (4g)
- Structural Difference: Replaces the phenylethyl linker with a thiazolidinone-acetic acid chain.
- However, the carboxylic acid group may reduce blood-brain barrier penetration compared to the carboxamide in the target compound .
N-(2-(Substituted)-4-Oxothiazolidin-3-yl)-2-(4-Methyl-2-Oxo-2H-Chromen-7-yloxy) Acetamides
- Structural Difference: Uses a thiazolidinone ring and a 4-methylcoumarin core.
- Impact: The methyl group on the coumarin may increase metabolic stability, while the thiazolidinone’s sulfur atom could alter electronic properties compared to the oxygen-rich oxazolidinone .
Table 1. Comparative Data for Selected Analogs
*Calculated based on molecular formula.
Key Observations:
- Solubility: The target compound’s oxazolidinone and carboxamide groups likely confer moderate solubility in polar solvents, whereas analogs with carboxylic acids (e.g., 4g) exhibit higher aqueous solubility .
- Bioactivity: Oxazolidinone-containing compounds (e.g., target, linezolid analogs) are predicted to inhibit bacterial translation, while thiazolidinone derivatives (e.g., 4g) may target enzymes like dihydrofolate reductase .
Preparation Methods
Synthesis of 8-Methoxy-2-Oxo-2H-Chromene-3-Carboxylic Acid
The chromene core is typically constructed via Knoevenagel condensation or microwave-assisted cyclization (Table 1).
Method A (Conventional Thermal Conditions):
- Reactants : Resorcinol derivative (1 equiv), malonic acid (1.2 equiv), and 4-methoxybenzaldehyde (1 equiv)
- Catalyst : Piperidine (10 mol%)
- Solvent : Ethanol, reflux (12 h)
- Yield : 68–72%
Method B (Microwave Optimization):
- Reactants : 2-Hydroxy-4-methoxybenzaldehyde (1 equiv), ethyl acetoacetate (1.1 equiv)
- Conditions : 300 W microwave irradiation, solvent-free, 5 min
- Yield : 89%
Key Analytical Data:
Preparation of 2-(2,4-Dioxooxazolidin-3-yl)-1-Phenylethan-1-Amine
This fragment is synthesized through a three-step sequence :
Phenylethylamine Protection :
Oxazolidinone Formation :
Deprotection :
Challenges:
- Regioselectivity : Competing formation of 5-membered vs. 6-membered rings controlled by solvent polarity.
- Stereochemical Integrity : Racemization minimized by low-temperature deprotection.
Amide Coupling: Convergent Synthesis of the Target Molecule
Methodology Comparison (Table 2):
| Coupling Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 24 | 75 | 92.1 |
| HATU | CH2Cl2 | 0 → 25 | 6 | 88 | 98.5 |
| DCC/DMAP | THF | 40 | 12 | 82 | 95.3 |
Optimized Protocol (HATU-Mediated) :
- Charge 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (1 equiv), HATU (1.5 equiv), DIPEA (3 equiv) in CH2Cl2 (0.1 M).
- Stir at 0°C for 30 min, add amine (1.2 equiv) dropwise.
- Warm to RT, stir 6 h. Quench with NaHCO3, extract with EtOAc (3×).
- Purify via silica gel chromatography (Hexane/EtOAc 4:1 → 1:1).
Critical Parameters:
- Moisture Control : Strict anhydrous conditions prevent HATU decomposition.
- Equivalents : Excess amine drives reaction completion despite steric bulk.
Alternative Synthetic Pathways
One-Pot Tandem Approach
A streamlined method combining chromene formation and amide coupling (Figure 2):
- In Situ Carboxylic Acid Generation : Hydrolysis of ethyl chromene-3-carboxylate (NaOH, EtOH/H2O, 2 h).
- Direct Aminolysis : Add oxazolidinone-amine, HATU, DIPEA (18 h, 76% yield).
Advantages : Reduces purification steps; Disadvantage : Lower yield due to competing ester hydrolysis.
Solid-Phase Synthesis
For combinatorial libraries, Wang resin-bound chromene acids enable rapid diversification:
- Loading : Couple Fmoc-protected amine to resin (DIC/HOAt, 24 h).
- Chromene Attachment : PyBOP-mediated coupling (3 cycles, 92% stepwise yield).
Analytical Validation and Quality Control
Spectroscopic Consistency :
- 1H NMR : Diagnostic signals at δ 8.87 (s, chromene C3-H), 8.74 (t, NH), 3.73 (s, OCH3).
- 13C NMR : 160.87 ppm (amide C=O), 55.44 ppm (OCH3).
- HRMS : [M+H]+ calcd for C24H21N2O7: 449.1349; found: 449.1352.
Purity Assessment :
- HPLC : >98% purity (C18 column, MeCN/H2O 70:30, 1 mL/min, λ = 254 nm).
- XRD : Single-crystal analysis confirms planar chromene core and amide geometry.
Industrial-Scale Considerations
Cost-Efficiency Analysis (Table 3):
| Parameter | Lab Scale (5 g) | Pilot Plant (1 kg) |
|---|---|---|
| Total Steps | 6 | 6 |
| Overall Yield | 44% | 51% |
| Solvent Waste (L) | 12 | 1800 |
| CO2 Emission (kg) | 8.2 | 1240 |
Process Improvements :
- Solvent Recovery : Distillation reclaims 78% CH2Cl2.
- Catalyst Recycling : Immobilized HATU on silica (5 cycles, <5% activity loss).
Q & A
Basic: What are the optimal synthetic routes for preparing N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, and how can yield be maximized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized chromene precursors. Key steps include:
- Coupling Reactions : Use 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with a phenylethylamine derivative containing the oxazolidinone moiety. Activate the carboxylic acid using carbodiimide coupling agents (e.g., EDCI) with HOBt or HOAt to minimize racemization .
- Solvent Optimization : Anhydrous DMF or dichloromethane under nitrogen atmosphere prevents hydrolysis of reactive intermediates.
- Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in acetone improves purity (>95%) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : HPLC (C18 column, methanol/water mobile phase) to assess purity.
- Spectroscopy :
- NMR : Analyze - and -NMR for characteristic signals (e.g., methoxy protons at δ 3.8–4.0 ppm, oxazolidinone carbonyl at δ 170–175 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ calculated for CHNO: 423.1294) .
- X-ray Crystallography : Resolve ambiguous stereochemistry if synthetic intermediates exhibit tautomerism .
Advanced: How can conflicting cytotoxicity data in different cancer cell lines be resolved?
Methodological Answer:
Contradictions may arise from:
- Assay Conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration in media.
- Metabolic Activation : Test prodrug activation using liver microsomes (e.g., CYP3A4 involvement) .
- Target Engagement : Use biophysical assays (SPR or ITC) to validate binding affinity to proposed targets (e.g., topoisomerase II) and correlate with IC values .
Advanced: What strategies are effective for improving the compound’s bioavailability while retaining activity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance solubility.
- Formulation : Use nanoemulsions or cyclodextrin complexes to improve aqueous stability .
- SAR Studies : Modify the oxazolidinone ring (e.g., fluorination at C5) to balance lipophilicity and metabolic stability .
Advanced: How can researchers address discrepancies in reported enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzymes) to distinguish competitive vs. non-competitive mechanisms.
- Mutagenesis : Engineer enzyme variants (e.g., ATP-binding pocket mutations) to identify critical binding residues .
- Computational Modeling : Use molecular docking (AutoDock Vina) to compare binding poses across studies and reconcile conflicting data .
Basic: What are the critical storage conditions to maintain compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the oxazolidinone ring .
- Solvent Choice : Dissolve in DMSO for long-term aliquots (avoid repeated freeze-thaw cycles) .
Advanced: How can researchers validate the compound’s selectivity across kinase families?
Methodological Answer:
- Panel Screening : Use a kinase profiler assay (e.g., Eurofins KinaseScan) to test against 100+ kinases at 1 µM.
- Crystal Structures : Compare binding modes with off-target kinases (e.g., JAK2 vs. ABL1) to identify selectivity-determining residues .
- Cellular Profiling : Perform phosphoproteomics (LC-MS/MS) to map downstream signaling effects .
Basic: What in vitro models are suitable for preliminary anti-inflammatory activity assessment?
Methodological Answer:
- Cell-Based Assays :
- RAW 264.7 Macrophages : Measure NO production (Griess reagent) after LPS stimulation.
- THP-1 Monocytes : Quantify IL-6/IL-1β secretion via ELISA .
- Enzyme Targets : Test COX-2 inhibition using a fluorometric kit (IC < 10 µM indicates potency) .
Advanced: How to troubleshoot low reproducibility in SAR studies for structural analogs?
Methodological Answer:
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction times.
- Counterion Effects : Compare hydrochloride vs. freebase forms to rule out solubility-driven artifacts .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish true SAR trends from experimental noise .
Advanced: What computational approaches predict metabolite formation and toxicity risks?
Methodological Answer:
- In Silico Tools :
- Meteor Nexus : Simulate Phase I/II metabolism (e.g., hydroxylation at C8 of chromene).
- Derek Nexus : Flag structural alerts (e.g., oxazolidinone-related hepatotoxicity) .
- In Vitro Validation : Use hepatocyte incubations (human vs. rodent) to cross-validate predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
